molecular formula C14H20N2O3S B4764101 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide

3-[4-(1-piperidinylsulfonyl)phenyl]propanamide

Cat. No. B4764101
M. Wt: 296.39 g/mol
InChI Key: YFQKKOYRUYABOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as PSB-603, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing compounds, which have been found to have various biological activities. PSB-603 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to inhibit the release of glutamate, a neurotransmitter that is involved in pain signaling and neurodegenerative diseases. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and pain. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to improve cognitive function in animal models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying cellular pathways. It has also been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one limitation of 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One direction is to further investigate its mechanism of action and its effects on cellular pathways. Another direction is to study its potential use as a drug delivery system. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has also been shown to have potential therapeutic applications in neurodegenerative diseases, and further research is needed to explore its efficacy in clinical trials. Additionally, more research is needed to optimize the synthesis of 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide and to improve its solubility in water.

Scientific Research Applications

3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anticonvulsant, and analgesic properties. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases. 3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been studied for its effects on various cellular pathways, including the modulation of ion channels, neurotransmitter release, and oxidative stress. It has also been studied for its potential use as a drug delivery system.

properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c15-14(17)9-6-12-4-7-13(8-5-12)20(18,19)16-10-2-1-3-11-16/h4-5,7-8H,1-3,6,9-11H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQKKOYRUYABOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Piperidin-1-ylsulfonyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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